Cas no 1427568-92-0 (3,4,5,6-tetrachloro-N-[(4-fluorophenyl)(oxolan-2-yl)methyl]pyridine-2-carboxamide)
![3,4,5,6-tetrachloro-N-[(4-fluorophenyl)(oxolan-2-yl)methyl]pyridine-2-carboxamide structure](https://ja.kuujia.com/scimg/cas/1427568-92-0x500.png)
3,4,5,6-tetrachloro-N-[(4-fluorophenyl)(oxolan-2-yl)methyl]pyridine-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- EN300-26614980
- 3,4,5,6-tetrachloro-N-[(4-fluorophenyl)(oxolan-2-yl)methyl]pyridine-2-carboxamide
- Z740177010
- 1427568-92-0
- 3,4,5,6-tetrachloro-N-[(4-fluorophenyl)-(oxolan-2-yl)methyl]pyridine-2-carboxamide
- AKOS034558366
-
- インチ: 1S/C17H13Cl4FN2O2/c18-11-12(19)15(23-16(21)13(11)20)17(25)24-14(10-2-1-7-26-10)8-3-5-9(22)6-4-8/h3-6,10,14H,1-2,7H2,(H,24,25)
- InChIKey: SCBCPRWADSDPSV-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C(=C(N=C1C(NC(C1C=CC(=CC=1)F)C1CCCO1)=O)Cl)Cl)Cl
計算された属性
- せいみつぶんしりょう: 437.968566g/mol
- どういたいしつりょう: 435.971517g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 495
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.3
- トポロジー分子極性表面積: 51.2Ų
3,4,5,6-tetrachloro-N-[(4-fluorophenyl)(oxolan-2-yl)methyl]pyridine-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26614980-0.05g |
3,4,5,6-tetrachloro-N-[(4-fluorophenyl)(oxolan-2-yl)methyl]pyridine-2-carboxamide |
1427568-92-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
3,4,5,6-tetrachloro-N-[(4-fluorophenyl)(oxolan-2-yl)methyl]pyridine-2-carboxamide 関連文献
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3,4,5,6-tetrachloro-N-[(4-fluorophenyl)(oxolan-2-yl)methyl]pyridine-2-carboxamideに関する追加情報
Professional Introduction to Compound with CAS No. 1427568-92-0 and Product Name: 3,4,5,6-tetrachloro-N-[(4-fluorophenyl)(oxolan-2-yl)methyl]pyridine-2-carboxamide
The compound with the CAS number 1427568-92-0 and the product name 3,4,5,6-tetrachloro-N-[(4-fluorophenyl)(oxolan-2-yl)methyl]pyridine-2-carboxamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in medicinal chemistry and drug discovery. The structural features of this molecule, particularly its tetrachloro substitution pattern and the presence of a fluorophenyl moiety, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for further chemical modifications and biological evaluations.
In recent years, the development of novel heterocyclic compounds has been a focal point in the pharmaceutical industry. Heterocyclic structures are widely recognized for their role in biological activity and are frequently found in active pharmaceutical ingredients (APIs). The pyridine core in this compound is a well-known pharmacophore that is present in numerous drugs used to treat various diseases. The 3,4,5,6-tetrachloro substitution pattern on the pyridine ring enhances its lipophilicity and electronic properties, which can be crucial for binding to biological targets. Additionally, the presence of a fluorophenyl group introduces additional electronic richness and potential for metabolic stability.
The N-[(4-fluorophenyl)(oxolan-2-yl)methyl] side chain is another critical feature of this compound. This moiety combines the electron-withdrawing effects of the fluorophenyl group with the flexibility provided by the oxolane ring. The oxolane ring is a cyclic ether that can influence the conformational preferences of the molecule, potentially affecting its binding affinity and selectivity. The combination of these structural elements makes this compound a promising candidate for further exploration in drug discovery.
Recent studies have highlighted the importance of fluorine-containing compounds in medicinal chemistry due to their ability to modulate pharmacokinetic properties such as solubility, metabolic stability, and binding affinity. The fluorophenyl group in this compound is an example of how fluorine can be strategically incorporated into molecules to enhance their therapeutic potential. Fluorine atoms can also participate in specific interactions with biological targets, such as hydrogen bonding or π-stacking interactions, which can be exploited to improve drug efficacy.
The tetrachloro substitution on the pyridine ring further contributes to the unique properties of this compound. Chlorine atoms are known to be effective at enhancing lipophilicity and can also participate in halogen bonding interactions. These interactions can be particularly important for designing molecules that bind tightly to biological targets. The combination of multiple chlorine atoms on the pyridine ring likely contributes to a high degree of electronic deflection and steric hindrance around certain regions of the molecule, which can influence its biological activity.
In terms of synthetic chemistry, the preparation of 3,4,5,6-tetrachloro-N-[(4-fluorophenyl)(oxolan-2-yl)methyl]pyridine-2-carboxamide involves several key steps that showcase modern synthetic methodologies. The introduction of the tetrachloro substituents onto the pyridine ring typically requires careful control of reaction conditions to ensure high yield and selectivity. Additionally, the installation of the fluorophenyl group and the oxolane ring necessitates advanced techniques such as cross-coupling reactions and ring-forming reactions under inert conditions.
The biological evaluation of this compound has been an area of active research. Preliminary studies suggest that it exhibits interesting pharmacological properties that make it worthy of further investigation. For instance, its ability to interact with specific enzymes or receptors could make it a valuable lead compound for developing new therapies. However, detailed pharmacokinetic studies are necessary to fully understand how this compound behaves within a biological system.
The development of new drug candidates often involves iterative processes where structural modifications are made based on biological feedback. The flexibility provided by the oxolane ring in this compound could allow for further derivatization without significantly altering its core pharmacophoric features. This makes it an attractive scaffold for medicinal chemists who are looking to optimize potency and selectivity.
Advances in computational chemistry have also played a significant role in understanding the potential biological activity of this compound. Molecular modeling studies can predict how this molecule might interact with biological targets based on its three-dimensional structure. These predictions can guide experimental efforts by highlighting key regions for modification or optimization.
The synthesis and characterization of 3,4,5,6-tetrachloro-N-[(4-fluorophenyl)(oxolan-2-yl)methyl]pyridine-2-carboxamide represent an important step forward in pharmaceutical research. By leveraging modern synthetic techniques and computational methods, researchers can more efficiently explore the potential therapeutic applications of this compound. As our understanding of biological systems continues to grow, molecules like this one will become increasingly valuable tools for discovering new treatments for various diseases.
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